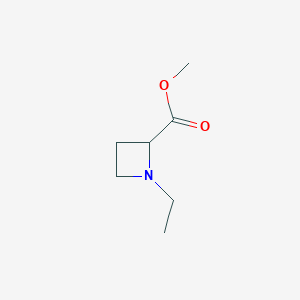

Methyl 1-ethylazetidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-ethylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-8-5-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMJJIJEFFCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of Azetidine 2 Carboxylate Derivatives

De Novo Azetidine (B1206935) Ring Construction

De novo synthesis involves the formation of the azetidine ring from acyclic precursors. This approach is the most common and versatile for accessing a wide range of substituted azetidine-2-carboxylates.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of azetidine synthesis, where a suitably functionalized linear precursor undergoes ring closure. nih.govnih.gov These methods often rely on the formation of a carbon-nitrogen bond to complete the heterocyclic ring.

The 4-exo-tet cyclization is a favored pathway for forming four-membered rings according to Baldwin's rules. This process typically involves the intramolecular nucleophilic attack of a nitrogen atom on an electrophilic carbon center.

A notable example is the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgnih.gov This method provides a direct route to 3-hydroxyazetidine derivatives. The Lewis acid catalyst activates the epoxide ring, facilitating a highly regioselective attack by the tethered amine at the C3 position to yield the azetidine product. frontiersin.orgnih.gov This reaction proceeds in high yields and demonstrates tolerance for various functional groups, including those that are acid-sensitive. frontiersin.orgnih.gov

The optimization of this reaction has been explored, with solvents like 1,2-dichloroethane (B1671644) (DCE) proving effective for achieving high yields and selectivity for the azetidine product over the competing 5-endo-tet cyclization that would form a pyrrolidine. frontiersin.org

Table 1: Substrate Scope in La(OTf)₃-Catalyzed 4-Exo-Tet Cyclization

| Substrate N-Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl (B1604629) | 3-Hydroxy-1-benzylazetidine derivative | 81 | frontiersin.org |

| p-Methoxybenzyl (PMB) | 3-Hydroxy-1-(p-methoxybenzyl)azetidine derivative | High | frontiersin.orgnih.gov |

| n-Butyl | 3-Hydroxy-1-(n-butyl)azetidine derivative | High | frontiersin.orgnih.gov |

| tert-Butyl | 3-Hydroxy-1-(tert-butyl)azetidine derivative | High | frontiersin.orgnih.gov |

This table illustrates the versatility of the La(OTf)₃-catalyzed aminolysis with respect to the amine's substituent.

Another approach involves the radical 4-exo-dig cyclization of ynamides, which can be initiated by photo-induced copper catalysis. researchgate.netresearchgate.net This method allows for the construction of azetidines from nitrogen-substituted alkynes. researchgate.net

Anionic intramolecular alkylation is a classic and effective method for constructing the azetidine ring. This strategy typically involves generating a nitrogen anion (amide) which then displaces a leaving group at the γ-position in an intramolecular Sɴ2 reaction.

A common precursor for this method is a γ-amino alcohol, which can be converted into a derivative with a good leaving group, such as a mesylate or halide, at the γ-position. nih.gov Treatment with a strong base generates the amide anion, which subsequently cyclizes. For instance, the synthesis of 2,3-disubstituted azetidines has been achieved from enantiopure 1,2-amino alcohols. clockss.org The hydroxyl group is converted to a chloride, and subsequent treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS) induces cyclization. clockss.org

This strategy is also central to the synthesis of azetidine-2-carboxylic acid from malonic ester intermediates. researchgate.net The key step involves the formation of the four-membered ring by treating a substituted aminomalonate with 1,2-dibromoethane (B42909) and a base like cesium carbonate in DMF, achieving high yields. researchgate.net

A more modern and powerful strategy involves the transition-metal-catalyzed amination of unactivated C(sp³)–H bonds. Palladium catalysis has emerged as a particularly efficient method for synthesizing azetidines from readily available aliphatic amines. acs.orgorganic-chemistry.orgnih.gov

This approach utilizes a directing group, such as picolinamide (B142947) (PA), attached to the amine nitrogen. organic-chemistry.orgnih.gov The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific γ-C(sp³)–H bond. In the presence of an oxidant, the C–H bond is activated, leading to the formation of a C–N bond and construction of the azetidine ring. organic-chemistry.orgacs.org This reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

The key advantages of this method include its ability to functionalize otherwise inert C–H bonds, its high diastereoselectivity, and the use of relatively low catalyst loadings with inexpensive reagents. acs.orgorganic-chemistry.org The reaction shows broad substrate scope, enabling the synthesis of various complex polycyclic and spirocyclic azetidines. acs.orglookchem.com For example, cycloalkylamino acid substrates can undergo intramolecular C(sp³)–H amination at the γ position to yield azabicyclo[3.1.1] and [4.1.1] α-amino acid derivatives in high yields. lookchem.com

Table 2: Examples of Pd-Catalyzed C-H Amination for Azetidine Synthesis

| Substrate Type | Product Scaffold | Yield | Reference |

|---|---|---|---|

| PA-protected α-amino acid derivatives | Azetidines | High | organic-chemistry.org |

| PA-protected cycloalkyl amines | Azabicyclic scaffolds | Good to Excellent | acs.orglookchem.com |

This table highlights the broad applicability of the palladium-catalyzed C-H amination strategy.

The base-induced cyclization of γ-halogenated amines is one of the most fundamental methods for azetidine synthesis. studyx.ai The reaction is a straightforward intramolecular nucleophilic substitution (Sɴ2), where the amine nitrogen attacks the carbon bearing a halogen atom (e.g., chlorine, bromine, or iodine), displacing the halide and forming the four-membered ring. clockss.orgstudyx.ai

This method is widely used due to the accessibility of the required precursors. For example, 3-halopropyl amines can be readily cyclized in the presence of a base. studyx.ai The efficiency of the cyclization can be influenced by the nature of the substituents on the nitrogen and the carbon backbone. The synthesis of 1-arenesulfonylazetidines can be achieved through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which generates a γ-functionalized intermediate that cyclizes. organic-chemistry.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly convergent and direct strategy for constructing the azetidine ring from two separate components.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for synthesizing functionalized azetidines. nih.govresearchgate.netnih.gov This reaction typically involves the photochemical excitation of an imine to its triplet state, which then undergoes cycloaddition with a ground-state alkene. nih.govresearchgate.net Historically, these reactions required UV light and were often limited to cyclic imines to prevent competing E/Z isomerization. nih.govresearchgate.net

Recent advances have enabled these reactions to proceed under visible light using a photocatalyst. researchgate.netnih.gov For example, a visible-light-mediated intermolecular aza Paternò–Büchi reaction has been developed using 2-isoxazoline-3-carboxylates as oxime precursors. nih.gov The reaction is initiated by triplet energy transfer from an iridium-based photocatalyst, allowing the [2+2] cycloaddition to occur with a broad range of alkenes under mild conditions. nih.govrsc.org This modern approach overcomes many limitations of traditional methods and provides access to highly functionalized azetidines that can be readily deprotected. researchgate.netnih.gov

Another significant cycloaddition method is the ketene-imine cycloaddition, known as the Staudinger synthesis. mdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) (often generated in situ from an acyl chloride and a tertiary amine) with an imine to form a β-lactam (azetidin-2-one). mdpi.com While this method primarily yields β-lactams, these can serve as versatile precursors to other azetidine derivatives through subsequent reduction. nih.gov

Ring Contraction and Expansion Methodologies

Ring contraction and expansion reactions represent valuable strategies for the synthesis of strained ring systems like azetidines, often starting from more readily available larger or smaller heterocycles.

Ring Contraction from Larger Heterocycles

The synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles, such as pyrrolidinones. rsc.orgmagtech.com.cn A notable method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org In the presence of a base like potassium carbonate, various nucleophiles, including alcohols and anilines, can add to the carbonyl group, initiating a rearrangement that leads to the formation of α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org This process is proposed to proceed through the cleavage of the N-C(O) bond, followed by an intramolecular S_N2 cyclization that expels the bromide ion, resulting in the contracted azetidine ring. rsc.org This strategy provides an efficient route to α-acylated azetidines. rsc.org

| Starting Material | Reagents | Product | Key Features |

| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., MeOH) | α-Carbonylated N-sulfonylazetidine | Versatile, allows incorporation of various nucleophiles rsc.orgorganic-chemistry.org |

Ring Transformation of Aziridine-2-carboxylates

The ring expansion of three-membered aziridines provides a powerful method for accessing four-membered azetidines. magtech.com.cn Aziridine-2-carboxylates are particularly useful precursors for this transformation due to the activating effect of the carboxylate group. clockss.org

One approach involves the thermal isomerization of alkyl 2-(bromomethyl)aziridine-2-carboxylates to yield alkyl 3-bromoazetidine-3-carboxylates. nih.govresearchgate.net The aziridines are often the kinetically favored products in the initial cyclization, but can be converted to the thermodynamically more stable azetidines upon heating. nih.govresearchgate.net

Biocatalysis has also been employed for the one-carbon ring expansion of aziridines. Engineered 'carbene transferase' enzymes, derived from cytochrome P450, can catalyze the reaction of aziridines with diazo compounds to furnish chiral azetidines with high enantioselectivity. nih.govchemrxiv.org This enzymatic process proceeds via a formal nih.govresearchgate.net-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.govchemrxiv.org

| Starting Material | Reagents/Catalyst | Product | Key Features |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Heat | Alkyl 3-bromoazetidine-3-carboxylate | Thermal isomerization from kinetic to thermodynamic product nih.govresearchgate.net |

| Aziridine (B145994) | Engineered Cytochrome P450, Diazo compound | Chiral Azetidine | Highly enantioselective, biocatalytic nih.govresearchgate.net-Stevens rearrangement nih.govchemrxiv.org |

Synthesis of Azetidine-2-carboxylate Scaffolds from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, which serve as versatile starting materials for asymmetric synthesis. Key among these are amino acids and carbohydrates, which provide a foundational stereochemical framework for constructing complex chiral molecules like azetidine-2-carboxylates.

Amino acids are ideal precursors for azetidine synthesis due to their inherent chirality and the presence of both amino and carboxylic acid functionalities. Various strategies have been developed to convert common amino acids into the strained four-membered azetidine ring system.

One established method begins with γ-amino-α-bromobutyric acid, which can be derived from the neurotransmitter GABA. Ring closure is achieved by treating the intermediate with a base like barium hydroxide (B78521) to facilitate intramolecular cyclization. Another approach utilizes α,γ-diaminobutyric acid, which, upon treatment with nitrous and hydrochloric acids, yields γ-amino-α-chlorobutyric acid. Subsequent elimination of hydrogen chloride and cyclization with barium hydroxide also affords the azetidine-2-carboxylic acid core.

These methods leverage the existing stereocenter of the amino acid precursor to establish the stereochemistry of the final azetidine product. The incorporation of the azetidine-2-carboxylic acid moiety into peptides has been explored to study conformational changes, as the four-membered ring imposes significant constraints compared to the five-membered ring of proline.

Carbohydrates offer a rich source of stereochemically defined starting materials for synthesizing highly functionalized azetidines, particularly polyhydroxylated derivatives known as iminosugars. These compounds are of interest due to their ability to act as glycosidase inhibitors.

A synthetic route can start from a chiral oxazolidine (B1195125), derived from the condensation of a suitable carbohydrate precursor like (R)-phenylglycinol with ethyl trifluoroacetoacetate. The resulting oxazolidine is then selectively reduced to an alcohol. This alcohol is converted to an iodo derivative, which undergoes a base-promoted intramolecular cyclization to form a bicyclic system containing the azetidine ring. Subsequent chemical manipulations, such as a Strecker-type reaction followed by hydrolysis, yield the final α-trifluoromethylated azetidine-2-carboxylic acids. This strategy effectively translates the stereochemical information from the carbohydrate backbone to the newly formed azetidine ring.

Nature has evolved efficient enzymatic pathways for the synthesis of azetidine-2-carboxylic acid (AZE). In certain plants and bacteria, AZE is produced from S-adenosylmethionine (SAM), a common metabolic intermediate. The key transformation is catalyzed by AZE synthases, which perform an intramolecular 4-exo-tet cyclization of SAM. This enzymatic reaction forms the highly strained four-membered ring with high specificity and efficiency.

Researchers have harnessed these natural pathways for biotechnological production. By designing a biological route via the methionine salvage pathway (Yang Cycle) and introducing the necessary genes into host organisms like Escherichia coli, it is possible to achieve de novo biosynthesis of L-Aze from simple carbon sources like glucose. This synthetic biology approach offers a sustainable and environmentally friendly alternative to chemical synthesis for producing the core azetidine-2-carboxylic acid scaffold.

Enantioselective and Diastereoselective Synthesis of Azetidine-2-carboxylates

Achieving high levels of stereocontrol is paramount in the synthesis of bioactive molecules. For azetidine-2-carboxylates, where chirality can significantly influence biological activity, enantioselective and diastereoselective methods are crucial. These methods typically involve the use of chiral auxiliaries to guide the reaction stereochemistry or asymmetric catalysis to create the desired stereoisomer preferentially.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This strategy has been successfully applied to the synthesis of azetidine-2-carboxylates.

A prominent example is the use of optically active α-methylbenzylamine. In these syntheses, the chiral amine is attached to the precursor molecule, and the azetidine ring is constructed via an intramolecular alkylation. The steric bulk and defined stereochemistry of the α-methylbenzylamine auxiliary direct the cyclization to produce one enantiomer of the azetidine product in excess. Similarly, (S)-1-phenylethylamine has been employed both as a chiral auxiliary and as the nitrogen atom donor in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. Another effective auxiliary is tert-butanesulfinamide, which can be used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines.

| Chiral Auxiliary | Key Reaction Step | Typical Starting Materials | Reference |

|---|---|---|---|

| α-Methylbenzylamine | Intramolecular Alkylation | Inexpensive commodity chemicals | |

| (S)-1-Phenylethylamine | Intramolecular Cyclization | Diester precursors | |

| tert-Butanesulfinamide | Diastereoselective Grignard Addition | 3-Chloropropanal |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral azetidines.

Chiral phase-transfer catalysts have been used to synthesize spirocyclic azetidine oxindoles with high enantiomeric excess. In these reactions, a chiral catalyst facilitates the intramolecular C-C bond formation under biphasic conditions. Transition metal catalysis is also a powerful tool. Palladium-catalyzed asymmetric allylation of azalactones has been reported for the enantioselective formation of azetidines. More recently, copper-catalyzed asymmetric boryl allylation of azetines has been developed to access chiral 2,3-disubstituted azetidines, installing two new stereogenic centers simultaneously. Furthermore, chiral azetidine-derived ligands have themselves been used in asymmetric catalysis, for example, in binuclear zinc-catalyzed Michael additions, where the rigidity of the azetidine scaffold enhances enantioselectivity.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral Phase-Transfer Catalyst | Intramolecular C–C Cyclization | Forms spirocyclic azetidine oxindoles in high enantiomeric ratio. | |

| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Enantioselective formation of the azetidine ring from allylic precursors. | |

| Copper/Chiral Bisphosphine Ligand | Asymmetric Boryl Allylation | Difunctionalization of azetines to form 2,3-disubstituted azetidines. | |

| Azetidine-containing Binuclear Zinc Catalyst | Asymmetric Michael Addition | Rigid azetidine ligand enhances control of the catalytic pocket. | |

| L-proline | Organocatalytic Condensation | Microwave-promoted intramolecular cyclization of γ-aminoalcohols. |

Diastereoselective α-Alkylation via N-Borane Complexes of Azetidine-2-carbonitriles and Esters

A significant advancement in the synthesis of α-substituted azetidine-2-carboxylic acid derivatives is the use of N-borane complexes to direct diastereoselective alkylation. This strategy has been successfully applied to both azetidine-2-carbonitriles and esters, offering a reliable method for introducing substituents at the C2-position with high stereocontrol.

The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters can be significantly improved by using their diastereomerically pure borane (B79455) complexes as substrates. acsgcipr.orgrsc.org For instance, the treatment of tert-butyl ester (1S,2S,1'S)-3a with lithium bis(trimethylsilyl)amide (LiHMDS) followed by benzyl bromide results in the α-benzylated product (2S,1'S)-2aa in high yield (90%) and as almost a single diastereomer. acsgcipr.orgrsc.org This method allows for the production of optically active α-substituted azetidine-2-carboxylic acid esters starting from the commercially available and inexpensive chiral source, (S)-1-phenylethylamine. acsgcipr.orgrsc.org

This approach has also been extended to azetidine-2-carbonitriles. The α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles is effectively carried out through the formation of their N-borane complexes. rsc.orgchemrxiv.org For example, the diastereomerically pure borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile, when treated with lithium diisopropylamide (LDA) and then benzyl bromide, yields the α-benzylated product in good yield (72%) with high diastereoselectivity. rsc.orgchemrxiv.org The N-borane complex plays a crucial role in enhancing the yields and diastereoselectivities of the α-alkylation reaction. acsgcipr.orgrsc.org The N-((S)-1-(4-methoxyphenyl)ethyl) substituent can later be removed, providing access to the enantiomerically pure 2-substituted azetidine-2-carbonitriles. rsc.org

A proposed mechanism for this diastereoselective α-alkylation suggests that the alkylation proceeds from the side of the N-benzylic substituent rather than the smaller N-BH3 group. rsc.org The formation of a nitrile enolate intermediate is a key step in this transformation. rsc.org

Table 1: Examples of Diastereoselective α-Alkylation of Azetidine Derivatives

| Starting Material | Base | Electrophile | Product | Yield (%) | Diastereomeric Ratio |

| Borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | LDA | Benzyl bromide | α-Benzylated azetidine-2-carbonitrile | 72 | 97:3 |

| Borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester complex | LiHMDS | Benzyl bromide | α-Benzylated azetidine-2-carboxylic acid tert-butyl ester | 90 | >99:1 |

Optical Resolution Techniques for Enantiopure Derivatives

The preparation of enantiomerically pure azetidine-2-carboxylate derivatives is crucial for their application in various fields, including medicinal chemistry. When a synthesis results in a racemic or diastereomeric mixture, optical resolution techniques are employed to separate the desired enantiomer.

One common strategy involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For racemic carboxylic acids, chiral amines are often used as resolving agents. The differing solubilities of the resulting diastereomeric salts allow for their separation.

Enzymatic resolution is another powerful technique. Lipases, for instance, can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B has been used for the diastereoselective hydrolysis of azetidine-2-carboxylate esters, enabling the separation of enantiomers with high enantiomeric excess (>99:9% ee). masterorganicchemistry.com This method is advantageous due to its high selectivity and mild reaction conditions.

Another approach involves the use of a chiral auxiliary. A racemic carboxylic acid can be esterified with a chiral alcohol, such as L-(-)-menthol, to form a mixture of diastereomeric esters. mdpi.com These diastereomers can then be separated using chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC). acsgcipr.orgmdpi.com After separation, the chiral auxiliary can be cleaved to yield the enantiopure carboxylic acid.

Table 2: Comparison of Optical Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Scalable, can be cost-effective. | Finding a suitable resolving agent and crystallization conditions can be challenging. |

| Enzymatic Resolution | Selective transformation of one enantiomer by an enzyme. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a concern; limited to 50% theoretical yield for the unreacted enantiomer. |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Applicable to a wide range of compounds, high purity achievable. | Can be expensive for large-scale separations. |

| Chiral Auxiliary | Covalent attachment of a chiral auxiliary to form diastereomers, which are then separated and the auxiliary is removed. | Can be highly effective for difficult separations. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

N-Alkylation and Esterification in the Context of Methyl 1-ethylazetidine-2-carboxylate Synthesis

The final steps in the synthesis of this compound involve the introduction of the N-ethyl group and the formation of the methyl ester at the C2-position. These transformations can be carried out in a specific sequence to achieve the target molecule.

Introduction of the N-Ethyl Moiety

The introduction of an ethyl group onto the nitrogen atom of the azetidine ring can be achieved through several standard N-alkylation methods. A common and effective method is reductive amination. acsgcipr.orgorganic-chemistry.org This process involves the reaction of a secondary amine, such as methyl azetidine-2-carboxylate, with acetaldehyde (B116499) in the presence of a reducing agent. masterorganicchemistry.com Suitable reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Reductive amination is generally a mild and high-yielding reaction that avoids the over-alkylation often seen with alkyl halides. acsgcipr.org

Alternatively, direct alkylation with an ethyl halide, such as ethyl iodide or ethyl bromide, can be employed. monash.edu This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. Care must be taken to control the reaction conditions to minimize the formation of quaternary ammonium (B1175870) salts.

Methyl Esterification at the C2-Position

The carboxylic acid at the C2-position of the azetidine ring can be converted to a methyl ester through several standard esterification procedures. One of the most common methods is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. researchgate.net The reaction is typically heated to drive the equilibrium towards the ester product.

For substrates that are sensitive to strong acids, milder esterification methods can be used. For example, the carboxylic acid can be treated with diazomethane (B1218177) to afford the methyl ester quantitatively. However, diazomethane is toxic and explosive, limiting its use on a large scale. A safer alternative is the use of trimethylsilyldiazomethane.

Another mild and efficient method involves the activation of the carboxylic acid followed by reaction with methanol. Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used. Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol in the presence of a base like pyridine. researchgate.net

The order of these two steps, N-alkylation and esterification, can be important. It is often more strategic to perform the esterification first, followed by N-alkylation, as the ester group can be more stable to the conditions of N-alkylation than the carboxylic acid.

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Ethylazetidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 1-ethylazetidine-2-carboxylate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The expected ¹H NMR spectrum of this compound would display signals corresponding to each unique proton in the molecule.

The key proton environments are:

Azetidine (B1206935) Ring Protons: The proton at the C2 position (α to the ester and nitrogen) is expected to appear as a triplet. The two protons at the C3 position and the two protons at the C4 position will likely show complex multiplet patterns due to diastereotopicity and coupling to each other and to adjacent protons.

N-Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group, being adjacent to the nitrogen atom, would appear as a quartet, shifted downfield. The methyl protons (-CH₃) of the ethyl group would present as a triplet.

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are in a distinct chemical environment and would appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H2 (Azetidine) | ~3.5 - 3.8 | Triplet (t) | 1H |

| H3 (Azetidine) | ~2.0 - 2.4 | Multiplet (m) | 2H |

| H4 (Azetidine) | ~3.0 - 3.4 | Multiplet (m) | 2H |

| N-CH₂ (Ethyl) | ~2.5 - 2.8 | Quartet (q) | 2H |

| CH₃ (Ethyl) | ~1.0 - 1.3 | Triplet (t) | 3H |

| O-CH₃ (Ester) | ~3.7 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In a typical proton-decoupled ¹³C NMR spectrum, all signals appear as singlets.

The expected signals for this compound are:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield, typically in the 170-175 ppm range. libretexts.org

Azetidine Ring Carbons: The C2 carbon, bonded to both nitrogen and the carboxyl group, would be found around 60-70 ppm. The C4 carbon, adjacent to the nitrogen, would appear around 50-60 ppm, while the C3 carbon would be the most upfield of the ring carbons. oregonstate.edu

N-Ethyl Group Carbons: The methylene carbon (-CH₂-) attached to the nitrogen will be in the 45-55 ppm range, while the terminal methyl carbon (-CH₃) will be significantly more shielded, appearing upfield.

Methyl Ester Carbon: The methoxy (B1213986) carbon (-OCH₃) of the ester group typically resonates in the 50-55 ppm region. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~172 |

| C2 (Azetidine) | ~65 |

| C4 (Azetidine) | ~55 |

| N-CH₂ (Ethyl) | ~50 |

| O-CH₃ (Ester) | ~52 |

| C3 (Azetidine) | ~25 |

| CH₃ (Ethyl) | ~14 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal of a specific proton to the ¹³C signal of its bonded carbon. This allows for the definitive assignment of each C-H pair in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This technique is invaluable for establishing connectivity across quaternary carbons (like the ester carbonyl) and heteroatoms. For instance, an HMBC spectrum would show correlations from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O), and from the H2 proton to the carbonyl carbon, confirming the ester's position. It would also show correlations between the N-ethyl protons and the azetidine ring carbons (C2 and C4), confirming the attachment of the ethyl group to the nitrogen atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wiley.com The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly characteristic of the ester carbonyl group. pressbooks.publibretexts.org

C-O Stretch (Ester): The C-O single bond stretching of the ester group typically results in a strong band in the 1150-1250 cm⁻¹ region.

C-N Stretch (Amine): The stretching vibration of the C-N bond in the tertiary amine of the azetidine ring would likely appear as a medium-intensity band around 1100-1200 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions corresponding to the stretching of sp³ C-H bonds will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1150 - 1250 | Strong |

| C-N Stretch | Tertiary Amine | 1100 - 1200 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak (M⁺) would confirm the molecular weight of this compound (157.21 g/mol ). The fragmentation pattern provides clues to the molecule's structure.

Key fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. Loss of the ethyl group (•CH₂CH₃, 29 Da) would lead to a fragment ion at m/z 128. Alternatively, cleavage within the ring can occur. Alpha-cleavage is a characteristic fragmentation for aliphatic amines. libretexts.org

Loss of the Ester Group: Fragmentation is common at the ester functionality. Loss of the methoxy radical (•OCH₃, 31 Da) would produce an acylium ion at m/z 126. Loss of the entire methyl carboxylate group (•COOCH₃, 59 Da) would result in a fragment at m/z 98. libretexts.orgmiamioh.edu

Ring Opening/Cleavage: The strained azetidine ring can undergo fragmentation, leading to a series of smaller fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 128 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl group) |

| 126 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 98 | [M - COOCH₃]⁺ | Loss of methyl carboxylate radical |

X-ray Diffraction Analysis for Solid-State Structure Determination

An X-ray diffraction analysis of a suitable single crystal of this compound would reveal:

Azetidine Ring Conformation: The exact degree of puckering of the four-membered azetidine ring.

Substituent Orientation: The precise bond angles and torsional angles, defining the spatial orientation of the N-ethyl and C2-carboxylate groups relative to the ring.

Intermolecular Interactions: Information about how individual molecules pack together in the crystal lattice, including any potential hydrogen bonding or van der Waals interactions.

As of now, a crystal structure for this compound does not appear to be available in public databases. Should such data become available, it would provide the ultimate confirmation of the structural details inferred from spectroscopic methods.

Advanced Spectroscopic Techniques for Elucidating the Chemical Structure of this compound

The definitive structural elucidation of "this compound" relies on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide a detailed map of the molecule's atomic connectivity and functional groups. While specific experimental data for this exact molecule is not widely published, extensive data exists for closely related analogs, such as "Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate". rsc.org By analyzing the spectroscopic data of these analogs, a precise and confident characterization of the target molecule's structure can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of "this compound", distinct signals are expected for each unique proton environment. The ethyl group attached to the nitrogen will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. The protons of the azetidine ring will show more complex splitting patterns due to their diastereotopic nature and coupling to each other. The methoxy group of the ester will appear as a sharp singlet.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Azetidine-H2 | ~3.6 | Multiplet | |

| Azetidine-H3 | ~2.1-2.3 | Multiplet | |

| Azetidine-H4 | ~3.0-3.6 | Multiplet | |

| N-CH₂CH₃ | ~2.5-2.7 | Quartet | ~7.1 |

| N-CH₂CH₃ | ~1.1 | Triplet | ~7.1 |

| O-CH₃ | ~3.7 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbons of the azetidine ring and the ethyl group will appear at characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~173 |

| Azetidine-C2 | ~68 |

| Azetidine-C3 | ~21 |

| Azetidine-C4 | ~51 |

| N-CH₂CH₃ | ~50 |

| N-CH₂CH₃ | ~15 |

| O-CH₃ | ~52 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula. For "this compound", the molecular ion peak [M]⁺ would be expected. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. A related compound, "Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate", has a calculated mass [M+H]⁺ of 220.1332, with the found value being 220.1328. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 157.11 |

| [M+H]⁺ | 158.12 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of "this compound" will be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. libretexts.orgpressbooks.pub The C-N stretching of the azetidine ring and the C-O stretching of the ester will also be observable. For comparison, the IR spectrum of "Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate" shows a strong carbonyl absorption at 1731 cm⁻¹. rsc.org

Interactive Data Table: Predicted IR Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | 1730 - 1750 |

| C-N (Amine) | 1180 - 1220 |

| C-O (Ester) | 1000 - 1300 |

Computational and Theoretical Investigations of Azetidine 2 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of Methyl 1-ethylazetidine-2-carboxylate. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine key electronic properties.

The nitrogen atom in the azetidine (B1206935) ring, with its lone pair of electrons, and the carbonyl oxygen of the ester group are expected to be the primary sites of electron density. This distribution of electrons is crucial in determining the molecule's reactivity towards electrophiles and nucleophiles. The strained four-membered ring also significantly influences the electronic structure and, consequently, the chemical behavior of the compound.

Computational models can predict various electronic parameters that correlate with reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO is likely localized on the nitrogen atom, making it a potential nucleophilic center. Conversely, the LUMO may be associated with the carbonyl carbon of the ester group, rendering it susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an estimation of the molecule's chemical stability and reactivity.

Furthermore, electrostatic potential maps can visualize the electron-rich and electron-deficient regions of the molecule, offering a qualitative prediction of sites for electrophilic and nucleophilic attack. For this compound, these maps would likely highlight the negative potential around the nitrogen and carbonyl oxygen atoms and a positive potential around the carbonyl carbon and the protons on the ethyl group.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | High | Susceptible to electrophilic attack at the nitrogen atom. |

| LUMO Energy | Low | Susceptible to nucleophilic attack at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Dipole Moment | Significant | Suggests polar nature, influencing solubility and intermolecular interactions. |

Note: The values in this table are qualitative predictions based on the general electronic properties of similar N-alkyl azetidine-2-carboxylate esters.

Conformational Analysis and Ring Dynamics

The four-membered azetidine ring of this compound is not planar and undergoes a dynamic process known as ring puckering. rsc.org Computational methods are invaluable for exploring the potential energy surface of this molecule and identifying its stable conformations.

Studies on similar azetidine derivatives have shown that the ring can adopt a puckered conformation, which helps to alleviate some of the inherent ring strain. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the nitrogen atom and at the C2 position. In the case of this compound, the ethyl group on the nitrogen and the methyl carboxylate group at C2 will have significant steric and electronic effects on the ring's geometry.

Conformational analysis typically involves scanning the potential energy surface by systematically varying the torsional angles of the substituents and the ring puckering angle. This allows for the identification of energy minima corresponding to stable conformers and the energy barriers between them. The ethyl group on the nitrogen can adopt different orientations relative to the ring, leading to multiple possible low-energy conformations.

The dynamics of the ring can be investigated using molecular dynamics (MD) simulations. mdpi.commdpi.com These simulations provide a time-resolved picture of the molecule's motion, including the rapid interconversion between different puckered states of the azetidine ring. The flexibility of the ethyl group and the methyl ester will also be evident from these simulations.

Table 2: Key Conformational Features of this compound

| Feature | Description | Computational Method of Investigation |

|---|---|---|

| Ring Puckering | The azetidine ring is non-planar to reduce strain. | Potential Energy Surface Scanning, Geometry Optimization |

| Substituent Orientation | The ethyl and methyl carboxylate groups can adopt various spatial arrangements. | Torsional Angle Scanning, Conformational Search Algorithms |

| Interconversion Barriers | Energy required to switch between different conformations. | Transition State Searching, Nudged Elastic Band (NEB) |

| Ring Dynamics | Time-dependent motion and flexibility of the azetidine ring. | Molecular Dynamics (MD) Simulations |

Note: The features described are based on computational studies of related azetidine systems.

Mechanistic Elucidation of Novel Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict the feasibility of novel reactions and provide detailed insights into the transition states and reaction pathways. Due to the inherent ring strain, azetidines can undergo a variety of ring-opening reactions. magtech.com.cnnih.gov

One area of interest is the nucleophilic substitution at the C2 position, which could be influenced by the N-ethyl group. Computational modeling can be used to compare the activation energies for different nucleophiles and to understand the stereochemical outcome of such reactions.

Another potential reaction is the expansion of the four-membered ring to form larger heterocycles, such as pyrrolidines. rsc.org Theoretical calculations can help in designing reaction conditions that favor such rearrangements by identifying the lowest energy pathways. For example, the mechanism of a proposed acid-catalyzed ring expansion could be modeled to understand the role of the catalyst and the stability of the intermediates. nih.gov

Computational studies can also guide the synthesis of new derivatives of this compound. organic-chemistry.org By modeling the reaction of different reagents with the starting material, it is possible to predict the most likely products and optimize the reaction conditions for desired outcomes. mit.edu

Table 3: Examples of Computationally Investigated Reaction Mechanisms

| Reaction Type | Mechanistic Aspect Investigated | Computational Approach |

|---|---|---|

| Nucleophilic Ring Opening | Regioselectivity and stereoselectivity of nucleophilic attack. | Transition State Theory, Intrinsic Reaction Coordinate (IRC) calculations |

| Ring Expansion | Feasibility and pathway of rearrangement to five-membered rings. | Calculation of reaction energies and activation barriers. |

| [2+2] Cycloaddition | Elucidation of the concerted or stepwise nature of the reaction. | Analysis of the transition state geometry and electronic structure. |

| C-H Functionalization | Prediction of site-selectivity for functionalization on the ethyl group or the ring. | Calculation of bond dissociation energies and activation energies. |

Note: This table presents hypothetical applications of computational chemistry to understand potential reactions of the target molecule, based on known reactivity of azetidines.

Ligand-Binding Site Analysis (Excluding biological activity outcomes)

While excluding biological activity, computational methods can be used to analyze the potential of this compound to interact with binding sites of macromolecules. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger molecule, such as a protein or a nucleic acid. proquest.com

A ligand-binding site analysis would involve docking this compound into a hypothetical or known binding pocket. The results of such a simulation would provide information on the plausible binding modes and the non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions.

For this compound, the carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, while the N-H protons (if present in a protonated state) could act as hydrogen bond donors. The ethyl group and the aliphatic part of the azetidine ring can engage in hydrophobic interactions.

Table 4: Potential Non-Covalent Interactions in a Hypothetical Binding Site

| Type of Interaction | Potential Moiety Involved | Computational Tool for Analysis |

|---|---|---|

| Hydrogen Bonding | Carbonyl oxygen of the ester group, Nitrogen atom (as acceptor) | Molecular Docking, Molecular Dynamics Simulations |

| Hydrophobic Interactions | Ethyl group, Azetidine ring methylene (B1212753) groups | Molecular Docking, Ligand Interaction Diagrams |

| Van der Waals Forces | Entire molecule | Molecular Mechanics, Energy Minimization |

| Electrostatic Interactions | Polar regions of the molecule (e.g., around N and O atoms) | Electrostatic Potential Mapping, Poisson-Boltzmann Solvation Models |

Note: This analysis is purely theoretical and explores the potential for non-covalent interactions without implying any biological function.

Future Directions in Azetidine 2 Carboxylate Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azetidines has traditionally been challenging due to the high energy of the transition states involved in forming four-membered rings. bham.ac.uk Consequently, a significant area of future research is the development of more efficient, modular, and sustainable synthetic methods.

Recent advancements have moved beyond classical intramolecular cyclizations of linear precursors. researchgate.net Notable emerging strategies include:

Photochemical Reactions: Visible light-enabled aza Paternò-Büchi reactions, which involve a [2+2] cycloaddition of imines and alkenes, offer a direct and mild route to functionalized azetidines. rsc.orgresearchgate.net This method avoids harsh reagents and provides access to complex bicyclic structures. researchgate.net

Strain-Release Driven Synthesis: Methodologies utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABB) are gaining traction. rsc.orgbris.ac.uk The release of ring strain provides a strong thermodynamic driving force for the formation of functionalized azetidines, allowing for modular, multi-component syntheses. bris.ac.uk

Catalytic C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a modern approach to forming the azetidine (B1206935) ring, offering high functional group tolerance. rsc.org

Gold-Catalyzed Cyclization: The use of gold catalysis for the oxidative cyclization of chiral N-propargylsulfonamides provides a flexible and stereoselective pathway to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov

Future efforts will likely focus on expanding the substrate scope of these methods, improving catalytic efficiency, and adapting them for flow chemistry to enable larger-scale and more sustainable production of azetidine-2-carboxylate derivatives. chemrxiv.org

| Synthetic Strategy | Key Features | Representative Reaction |

| Aza Paternò-Büchi Reaction | Utilizes visible light; [2+2] cycloaddition of imines and alkenes; mild conditions. rsc.orgresearchgate.net | Intramolecular photocycloaddition of oxime precursors. rsc.org |

| Strain-Release Synthesis | Employs highly strained precursors (e.g., 1-azabicyclo[1.1.0]butanes); multi-component approach. rsc.orgbris.ac.uk | Anion relay sequence involving a rsc.orgrsc.org-Brook rearrangement. bris.ac.uk |

| C-H Amination | Palladium(II)-catalyzed; intramolecular cyclization; high functional group tolerance. rsc.org | Cyclization of amine precursors with C(sp³)–H bonds. rsc.org |

| Gold-Catalyzed Cyclization | Stereoselective; forms chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov | Intermolecular alkyne oxidation followed by intramolecular N-H insertion. nih.gov |

Exploration of Unprecedented Reactivity Pathways

The ring strain inherent to azetidines is a key feature that can be harnessed for novel chemical transformations. rsc.orgrsc.org While ring-opening reactions are well-documented, future research aims to uncover more subtle and selective reactivity pathways. rsc.orgmagtech.com.cn

One area of exploration is the reactivity of metallated azetidines. The functionalization of α-lithiated N-Boc-azetidines, for example, has revealed unexpected reactivity profiles, including regioselective functionalization and self-condensation, opening avenues to new azetidine-based peptidomimetics. researchgate.netnih.gov The regioselectivity of these reactions is influenced by a complex interplay of structural factors and coordination effects. researchgate.netmagtech.com.cn

Furthermore, the strain-driven reactivity of azetidines makes them excellent candidates for ring-expansion reactions to form larger heterocyclic systems or for nucleophilic ring-opening to generate highly substituted acyclic amines. rsc.org Lewis acid-promoted ring-opening with various nucleophiles, including aromatic compounds via a Friedel-Crafts mechanism, highlights the potential to forge new carbon-carbon bonds under practical conditions. rsc.org

Future investigations will likely focus on:

Developing catalytic systems that can control the regioselectivity of ring-opening reactions. magtech.com.cn

Exploring transition-metal-free activation of the azetidine ring for C-C bond formation. rsc.org

Investigating the rearrangement of azetidines, such as the thermodynamically controlled expansion of aziridines to azetidines, to access novel substitution patterns. rsc.org

Integration of Azetidine Scaffolds into Complex Chemical Systems

The azetidine scaffold is increasingly recognized as a "privileged motif" in medicinal chemistry. rsc.org Its rigid, three-dimensional structure can improve the physicochemical properties of drug candidates, such as metabolic stability and bioavailability, while providing novel intellectual property. enamine.netnih.gov Azetidine-2-carboxylic acid, as a proline analogue, is of particular interest for its ability to introduce conformational constraints in peptides. rsc.orgnih.gov

Future work will focus on integrating these scaffolds into a wider range of complex molecules:

Medicinal Chemistry: There is a substantial demand for new synthetic strategies to access novel azetidine derivatives for drug discovery. chemrxiv.orgnih.gov The development of azetidine sulfonyl fluorides, for example, provides new tools for creating bioisosteres and accessing unexplored chemical space. nih.gov

Peptidomimetics: The unique conformational constraints imposed by azetidine-based amino acids are being exploited in the design of novel peptides and foldamers. nih.govacs.org

Diversity-Oriented Synthesis (DOS): Azetidines are being used as core scaffolds in DOS to generate libraries of complex and diverse molecules, particularly for applications in central nervous system (CNS) drug discovery. nih.gov

The continued adoption of this motif requires new methodologies that enable access to building blocks with more diverse functionalities, especially at the 2- and 4-positions, which has been a traditional challenge. researchgate.netchemrxiv.org

| Application Area | Significance of Azetidine Scaffold | Research Focus |

| Medicinal Chemistry | Improves metabolic stability and bioavailability; provides novel 3D vectors for drug design. enamine.netnih.gov | Synthesis of novel building blocks (e.g., azetidine sulfonyl fluorides) for drug discovery. nih.gov |

| Peptidomimetics | Acts as a conformationally constrained proline analogue. nih.govnih.govacs.org | Incorporation into small peptide chains to study secondary structures and protein engineering. acs.org |

| Complex Molecule Synthesis | Serves as a versatile and rigid core for building complex architectures. nih.gov | Use in Diversity-Oriented Synthesis (DOS) to create libraries for CNS-focused screening. nih.gov |

Advancements in Stereocontrolled Synthesis of Highly Functionalized Derivatives

Achieving precise control over stereochemistry is a paramount challenge in modern organic synthesis. For azetidine-2-carboxylates, which possess at least one stereocenter, developing stereoselective synthetic routes is crucial for their application in biologically active compounds.

Significant progress has been made in the stereocontrolled synthesis of azetidines. Methodologies employing chiral auxiliaries, such as chiral tert-butanesulfinamide, have been used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org Other approaches involve the stereoselective reaction of enamines with aldimines, catalyzed by chiral amines, to produce azetidin-2-ols with high diastereoselectivity. rsc.org

Future research directions in this area include:

Asymmetric Catalysis: Developing new chiral catalysts for enantioselective cycloadditions, hydrogenations, and C-H functionalization reactions to generate enantioenriched azetidines. rsc.orgacs.org For instance, metal-catalyzed asymmetric reduction of unsaturated azetinyl-carboxylic acid precursors is a promising route to a library of functionalized 2-azetidinylcarboxylic acids. acs.org

Stereodivergent Synthesis: Creating synthetic routes that can selectively produce any desired stereoisomer from a common precursor. This has been demonstrated in the synthesis of polyhydroxylated bicyclic azetidines, which are valuable as iminosugar mimics. rsc.org

Functionalization of Chiral Precursors: Using readily available chiral starting materials, such as amino acids, to synthesize chiral azetidin-3-ones and other highly functionalized derivatives. nih.gov

These advancements will be critical for unlocking the full potential of chiral azetidine scaffolds in creating next-generation pharmaceuticals and complex molecular probes. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing Methyl 1-ethylazetidine-2-carboxylate?

This compound is typically synthesized via multi-step routes involving azetidine ring formation and esterification. A common approach includes:

- Boc-protection : Introducing tert-butoxycarbonyl (Boc) groups to stabilize the azetidine nitrogen during subsequent reactions .

- Esterification : Reacting the carboxyl group with methanol under acid catalysis.

- Deprotection : Removing the Boc group under acidic conditions (e.g., TFA) to yield the final product.

Purification often involves recrystallization or preparative HPLC (≥95% purity criteria) . Key challenges include controlling stereochemistry and minimizing ring strain during synthesis.

Basic: How can crystallographic techniques validate the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Methodological steps include:

- Crystal growth : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement, ensuring R1 values < 0.05 .

- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular geometry .

Advanced: How can Cremer-Pople parameters quantify ring puckering in azetidine derivatives?

Azetidine’s four-membered ring exhibits non-planar puckering. The Cremer-Pople formalism defines puckering amplitude () and phase angle () using displacement coordinates relative to a mean plane:

- Calculation : Use atomic coordinates from SC-XRD to compute (magnitude of puckering) and (puckering mode) .

- Applications : Compare puckering trends across derivatives to assess steric or electronic effects. For example, ethyl substitution at position 1 may influence due to increased steric hindrance .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data for this compound?

Discrepancies (e.g., NMR vs. XRD bond lengths) require systematic validation:

- Cross-validation : Compare NMR-derived coupling constants () with XRD torsional angles.

- Dynamic effects : Use DFT calculations (e.g., Gaussian 16) to model solution-phase conformations and compare with solid-state XRD data .

- Error analysis : Assess crystallographic thermal parameters (B-factors) and NMR signal overlap to identify measurement artifacts .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic reactions?

- Conformational sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to identify reactive conformers.

- DFT studies : Calculate Fukui indices to map nucleophilic/electrophilic sites on the azetidine ring and ester group.

- Solvent effects : Use polarizable continuum models (PCM) to evaluate solvent-dependent activation energies .

Methodological: How to assess purity and stability using HPLC-MS?

- Column selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% formic acid.

- Detection : Monitor at 254 nm (UV) and confirm molecular ion peaks via ESI-MS (e.g., [M+H]+ at m/z 172.1).

- Stability testing : Perform accelerated degradation studies (40°C/75% RH) and track impurity profiles over time .

Safety and Handling: What protocols mitigate risks during experimental work with this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic byproducts (e.g., TFA) before disposal in accordance with local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.